

Application Notes and Protocols: TM5275

Treatment of HT1080 and HCT116 Cells

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764139

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Introduction

TM5275 is a potent and orally bioavailable small molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1).[1] PAI-1 is a key regulator of the fibrinolytic system and is implicated in a variety of pathological processes, including cancer progression. Elevated levels of PAI-1 in tumors are often associated with poor clinical outcomes, making it a promising therapeutic target.[2] In cancer, PAI-1 can promote tumor cell survival and angiogenesis.[2] TM5275 has been shown to inhibit the proliferation of various cancer cell lines, including the human fibrosarcoma cell line HT1080 and the human colorectal carcinoma cell line HCT116, primarily through the induction of apoptosis.[1]

These application notes provide detailed protocols for the in vitro evaluation of TM5275's effects on HT1080 and HCT116 cells. The protocols cover cell viability, apoptosis, cell cycle analysis, and Western blotting to investigate the underlying signaling pathways.

Disclaimer on "Sodium Treatment": The term "sodium treatment" in the context of TM5275 application is not explicitly defined in the available scientific literature. It is presumed that this refers to the standard use of sodium-containing buffers and media (e.g., Phosphate-Buffered Saline, cell culture media with sodium bicarbonate) which are essential for maintaining physiological pH and osmolarity in in vitro experiments. The following protocols are based on this assumption.

Data Presentation

The following tables summarize the quantitative effects of TM5275 on HT1080 and HCT116 cells based on published data.

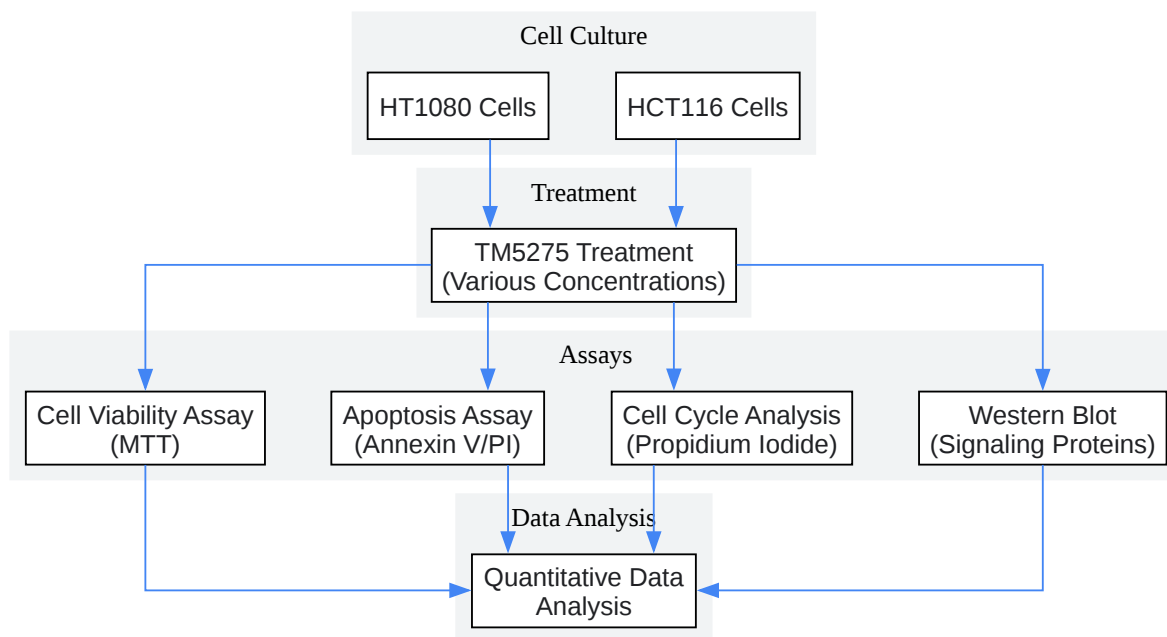
Table 1: IC50 Values of TM5275 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 Range (μ M)
HT1080	Fibrosarcoma	9.7 - 60.3 ^[1]
HCT116	Colorectal Cancer	9.7 - 60.3

Table 2: Apoptotic Effects of TM5275 on HT1080 and HCT116 Cells (48-hour treatment)

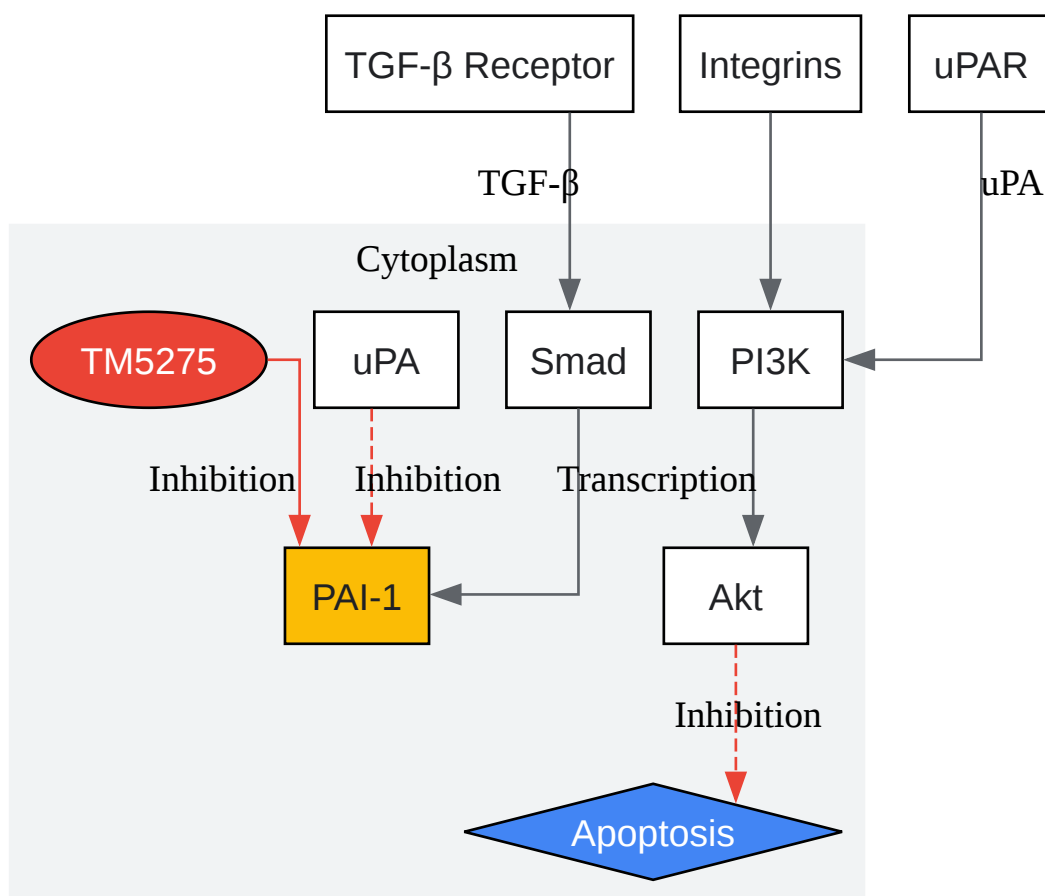
Cell Line	Treatment	Caspase 3/7 Activity (Fold Change vs. DMSO)	Early Apoptosis (Annexin V+/PI-) (%)	Late Apoptosis (Annexin V+/PI+) (%)
HT1080	50 μ M TM5275	~3-fold	~15%	~10%
100 μ M TM5275	~3-fold	Not Reported	Not Reported	
HCT116	50 μ M TM5275	~4-fold	~20%	~15%
100 μ M TM5275	~5-fold	Not Reported	Not Reported	

Mandatory Visualizations



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Caption: Experimental workflow for evaluating TM5275 effects.



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References

- 1. researchgate.net [researchgate.net]
- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
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